4-(3-Hydroxy-4-methoxyphenyl)butan-2-one
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Overview
Description
4-(3-Hydroxy-4-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C11H14O3. It is known for its presence in various natural products and its applications in different fields of scientific research. This compound is characterized by a hydroxy group and a methoxy group attached to a phenyl ring, along with a butanone side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Hydroxy-4-methoxyphenyl)butan-2-one can be synthesized through several methods. One common approach involves the reaction of phenolic compounds with butanone. The reaction typically requires acidic or basic conditions to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the manufacturer and the intended application of the compound .
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxy-4-methoxyphenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxy and methoxy groups on the phenyl ring can participate in substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(3-Hydroxy-4-methoxyphenyl)butan-2-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Hydroxy-4-methoxyphenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
4-(3-Hydroxy-4-methoxyphenyl)butan-2-one can be compared with other similar compounds, such as:
Vanillylacetone: This compound shares the methoxy and hydroxy groups on the phenyl ring but differs in the side chain structure.
Dehydrozingerone: Another related compound with a similar phenyl ring structure but different functional groups.
These compounds share some common properties but also exhibit unique characteristics that make them suitable for different applications.
Properties
IUPAC Name |
4-(3-hydroxy-4-methoxyphenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)3-4-9-5-6-11(14-2)10(13)7-9/h5-7,13H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVFXJRIXTNKSIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC(=C(C=C1)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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